molecular formula C14H17ClO3 B1326116 Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate CAS No. 951890-15-6

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

Cat. No. B1326116
CAS RN: 951890-15-6
M. Wt: 268.73 g/mol
InChI Key: HIBWDOGABNLCKK-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” is an organic compound based on its name. It likely contains a phenyl group (a ring of carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a methyl group . The “ethyl 5-oxovalerate” part suggests the presence of an ester functional group, which is commonly found in fats and oils and is often involved in fragrance and flavoring compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show a phenyl ring substituted with a chlorine atom and a methyl group, and an ester functional group attached to the phenyl ring . The exact structure would depend on the positions of these substituents on the phenyl ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chlorine atom might be replaced in a nucleophilic aromatic substitution reaction, or the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Without specific data on “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate”, I can’t provide these details .

Scientific Research Applications

Biotechnology: Enzymatic Reactions

In the field of biotechnology, fenvalerate’s derivatives are used as intermediates in enzymatic reactions. For instance, ethyl ®-4-chloro-3-hydroxybutyrate, a derivative, is utilized in the synthesis of pharmacologically valuable products, including L-carnitine, which is essential for energy production in the body .

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on how “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” is used, it’s difficult to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Without specific information on “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate”, I can’t provide these details .

Future Directions

The future directions for research on a compound depend on its current uses and the needs of the field. For example, if “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” has promising biological activity, future research might focus on improving its activity or reducing its side effects .

properties

IUPAC Name

ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBWDOGABNLCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247885
Record name Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

CAS RN

951890-15-6
Record name Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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